Cortisol 21-sulfate(1-)

Description

Role in Cortisol Homeostasis and Clearance Mechanisms

Cortisol 21-sulfate is an integral component of cortisol metabolism and clearance. The sulfation of cortisol at the C21 position is a key step in its metabolic pathway, primarily occurring in the liver and to a lesser extent in other tissues. This process, catalyzed by sulfotransferase enzymes, increases the water solubility of cortisol, facilitating its excretion from the body, primarily through the kidneys. nih.gov

The formation and clearance of Cortisol 21-sulfate are crucial for maintaining cortisol homeostasis. The levels of this metabolite can be influenced by various physiological and pathological conditions. For instance, studies have shown that the secretion of Cortisol 21-sulfate is markedly elevated in patients with Cushing's syndrome. ebi.ac.uk Furthermore, the ratio of free cortisol to Cortisol 21-sulfate can be indicative of adrenal function and the influence of hormones like ACTH, which may stimulate the intra-adrenal hydrolysis of cortisol sulfate (B86663). ebi.ac.uk

The clearance of steroid sulfates, including Cortisol 21-sulfate, from the circulation is a complex process. While sulfation enhances water solubility, facilitating renal excretion, the binding of these sulfated steroids to plasma proteins can influence their clearance rate. nih.govresearchgate.net

Molecular Interactions and Ligand Activity

A defining characteristic of Cortisol 21-sulfate is its specific binding to intracellular transcortin, also known as corticosteroid-binding globulin (CBG). ebi.ac.uknih.govmedchemexpress.comchemsrc.commedchemexpress.comglpbio.com Transcortin is the primary transport protein for glucocorticoids in the blood, regulating their bioavailability to target tissues. wikipedia.orgwikidoc.org While the majority of cortisol in circulation is bound to plasma transcortin, the interaction of Cortisol 21-sulfate with an intracellular form of this protein suggests a more nuanced regulatory role. nih.govwikipedia.org

Research conducted on bovine aortic cytosol demonstrated that Cortisol 21-sulfate preferentially binds to a transcortin-like binder within the cell, and importantly, does not bind to glucocorticoid or mineralocorticoid receptors. ebi.ac.uknih.gov This specific interaction allows for the experimental discrimination between different types of corticosteroid binders. nih.gov The binding affinity of Cortisol 21-sulfate for this intracellular transcortin is high, although detailed kinetic data remains a subject for further investigation. nih.gov The functional significance of this specific intracellular binding is not yet fully elucidated but may represent a mechanism for modulating intracellular cortisol availability or signaling.

| Compound | Binding Protein | Receptor Interaction | Significance |

|---|---|---|---|

| Cortisol 21-sulfate(1-) | Intracellular Transcortin (CBG) | Does not bind to glucocorticoid or mineralocorticoid receptors. ebi.ac.uknih.gov | Specific ligand, allows for discrimination of corticosteroid binders. nih.gov |

| Cortisol | Plasma Transcortin (CBG), Albumin | Binds to glucocorticoid and mineralocorticoid receptors. wikipedia.orgnih.gov | Primary glucocorticoid, regulates a wide range of physiological processes. wikipedia.org |

Current research indicates that the primary binding partner for Cortisol 21-sulfate is intracellular transcortin. ebi.ac.uknih.gov Studies have specifically shown a lack of significant binding to the classical glucocorticoid and mineralocorticoid receptors. ebi.ac.uknih.gov While cortisol itself binds to plasma proteins like albumin, specific binding studies for Cortisol 21-sulfate with other plasma proteins are not extensively detailed in the available literature. nih.gov The focus of molecular interaction studies has remained on its unique and specific affinity for the intracellular form of transcortin. nih.gov

Involvement in Fundamental Biochemical Processes

Cortisol and its metabolites are known to have complex effects on lipid metabolism, with cortisol itself capable of stimulating both lipolysis (the breakdown of fats) and lipogenesis (the formation of fats) under different conditions. nih.govwikipedia.orgnih.govoup.com While direct studies on the specific effects of Cortisol 21-sulfate on lipid metabolism are limited, its role as a cortisol metabolite suggests an indirect involvement.

As a biologically active molecule, Cortisol 21-sulfate is implicated in cellular signaling, although the specific pathways are still under investigation. Its binding to intracellular transcortin suggests a mechanism for modulating intracellular signaling cascades, potentially independent of the classical genomic pathways activated by cortisol binding to glucocorticoid receptors. nih.govoup.com

Some studies on related steroid sulfates and cortisol itself have pointed towards non-genomic, rapid signaling effects that involve second messengers like calcium (Ca2+) and activation of protein kinase pathways. nih.govnih.govnih.gov For example, cortisol has been shown to rapidly stimulate calcium waves in certain cell types. nih.gov While direct evidence for Cortisol 21-sulfate in these specific pathways is not yet established, its nature as a steroid metabolite suggests it may participate in the complex network of cellular signaling that governs cellular responses to stress and metabolic changes. The interaction with intracellular transcortin could be a key component in mediating such non-classical signaling events. nih.gov

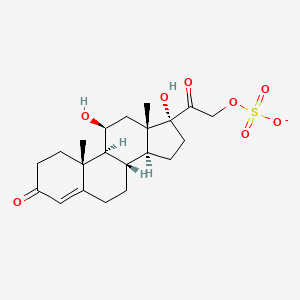

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29O8S- |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/p-1/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

JOVLCJDINAUYJW-VWUMJDOOSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O |

Origin of Product |

United States |

Biochemical Synthesis and Metabolism of Cortisol 21 Sulfate 1

Enzymatic Sulfation of Cortisol to Cortisol 21-sulfate(1-)

The conversion of cortisol to Cortisol 21-sulfate(1-) is a critical step in its metabolism, rendering the hormone more water-soluble and altering its biological activity. This biotransformation is primarily carried out by a specific family of enzymes.

Role of Sulfotransferase Enzymes (SULTs) in 21-Hydroxylation

The enzymatic sulfation of cortisol at the C21 position is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Specifically, cortisol sulfotransferase, a member of the SULT2 family, is responsible for this reaction. This enzyme facilitates the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 21-hydroxyl group of cortisol. The resulting product is Cortisol 21-sulfate(1-).

The reaction can be summarized as follows: Cortisol + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) ⇌ Cortisol 21-sulfate(1-) + Adenosine 3',5'-bisphosphate (PAP)

Different isoforms of sulfotransferases exhibit varying affinities and capacities for cortisol sulfation. For instance, in rats, three distinct glucocorticoid sulfotransferases, designated as sulfotransferase I, II, and III, have been identified. These enzymes display different turnover numbers for cortisol, indicating a complex regulation of its sulfation.

Tissue and Cellular Localization of Sulfation Processes

The enzymatic sulfation of cortisol is not uniformly distributed throughout the body; rather, it is localized to specific tissues and cellular compartments. The liver is a primary site of cortisol sulfation. Hepatic cortisol sulfotransferase activity is well-documented and plays a significant role in the systemic clearance of cortisol.

Beyond the liver, the adrenal glands also exhibit significant sulfation activity. The adrenal cortex, the site of cortisol synthesis, also possesses the enzymatic machinery to sulfate (B86663) it, suggesting a local regulatory mechanism. Studies have shown that the zona reticularis of the adrenal cortex, in particular, is a key site for steroid sulfation.

At the cellular level, these sulfotransferase enzymes are predominantly found in the cytosol, where they can readily interact with their steroid substrates.

Pathways of Cortisol 21-sulfate(1-) Catabolism and De-sulfation

The biological effects and clearance of Cortisol 21-sulfate(1-) are determined by its subsequent metabolic fate, which includes both catabolism and the removal of the sulfate group to regenerate the active hormone.

Identification and Characterization of Enzymes Involved in Hydrolysis

The reverse reaction of sulfation, known as de-sulfation or hydrolysis, is catalyzed by a class of enzymes called sulfatases. Steroid sulfatase (STS) is a key enzyme responsible for hydrolyzing a variety of steroid sulfates, and it is implicated in the de-sulfation of Cortisol 21-sulfate(1-). This enzyme cleaves the sulfate ester bond, releasing free cortisol and an inorganic sulfate ion.

STS is a membrane-bound enzyme, primarily located in the endoplasmic reticulum. Its activity can regenerate biologically active cortisol from its inactive sulfated form in peripheral tissues, thereby providing a local mechanism for modulating glucocorticoid action. The hydrolysis of various cortisol 21-esters has been demonstrated in tissues such as the synovium, indicating that such enzymatic activity is present in various parts of the body.

Regulation of the Sulfation-Desulfation Balance

The dynamic equilibrium between the sulfation of cortisol and the de-sulfation of Cortisol 21-sulfate(1-) is a critical determinant of glucocorticoid activity at both the systemic and tissue levels. This balance is tightly regulated by the relative expression and activity of sulfotransferases and steroid sulfatases.

The expression of cortisol sulfotransferase is known to be influenced by hormonal factors. For example, in rats, gonadal hormones have been shown to regulate the levels of different hepatic steroid sulfotransferases. Androgens can suppress the activity of certain sulfotransferases, while estrogens can have a stimulatory effect. This hormonal regulation suggests that the rate of cortisol sulfation can be modulated according to the physiological state of the organism.

The regulation of steroid sulfatase activity is also a key control point. The expression of STS can be influenced by various signaling molecules and transcription factors, although the specific regulation in the context of Cortisol 21-sulfate(1-) is an area of ongoing research. The interplay between the forward reaction of sulfation and the reverse reaction of de-sulfation creates a "futile cycle" in some tissues, allowing for a fine-tuning of active cortisol concentrations.

Interplay with Broader Glucocorticoid Metabolic Networks

The metabolism of Cortisol 21-sulfate(1-) is intricately linked with the broader network of glucocorticoid metabolism. Cortisol itself is synthesized from cholesterol in the adrenal cortex and undergoes a variety of metabolic transformations in the liver and other tissues. wikipedia.org Sulfation to Cortisol 21-sulfate(1-) is one of the key pathways for its inactivation and clearance. wikipedia.org

Once formed, Cortisol 21-sulfate(1-) can be transported in the circulation. Due to its increased water solubility, it is more readily excreted in the urine than unconjugated cortisol. wikipedia.org However, as discussed, it can also be taken up by peripheral tissues and de-sulfated back to cortisol, contributing to local glucocorticoid signaling. nih.gov

The dynamic interplay between the synthesis, sulfation, de-sulfation, and excretion of cortisol and its metabolites is essential for maintaining glucocorticoid homeostasis and ensuring appropriate physiological responses to stress and inflammation.

Physiological Roles and Biological Activities of Cortisol 21 Sulfate 1

Investigational Biological Effects in Non-Human Organisms and In Vitro Models

Research into the biological activities of Cortisol 21-sulfate(1-) has extended to various non-human organisms and in vitro systems. These studies have begun to elucidate the compound's potential physiological roles, which appear to differ from those of its parent compound, cortisol.

In a study involving male Wistar-King rats, the administration of cortisol sulfate (B86663) was found to have significant stimulatory effects on the animals' exploratory behaviors, including ambulation and rearing. chemsrc.commedchemexpress.com This suggests a direct action of the compound on the central nervous system. chemsrc.commedchemexpress.com

In vitro investigations have provided further insights into the biochemical interactions of Cortisol 21-sulfate(1-). A study utilizing bovine aortic cytosol demonstrated that Cortisol 21-sulfate preferentially binds to a transcortin-like intracellular binder. nih.govebi.ac.uk Notably, it did not show significant binding to glucocorticoid or mineralocorticoid receptors, distinguishing its binding profile from that of cortisol. nih.govebi.ac.uk

The biosynthesis of Cortisol 21-sulfate has also been examined in vitro. A study using various dog tissues revealed that the capacity for sulfurylating cortisol is not limited to the adrenal gland and liver. oup.com Tissues such as the kidney, diaphragm, and lung were also found to be capable of converting cortisol into Cortisol 21-sulfate. oup.com The kidney, in particular, showed a higher percentage of conversion compared to the liver and adrenal gland. oup.com

The presence of related sulfated corticosteroids has been identified in other species as well. For instance, corticosterone (B1669441) 21-sulfate has been detected in the urine of mice, where it is thought to be involved in chemical communication and physiological signaling. mdpi.com

Research Findings in Non-Human Models

| Organism/System | Model | Key Findings | Reference |

|---|---|---|---|

| Rat (Wistar-King) | In Vivo | Intramuscular administration of cortisol sulfate led to a significant increase in exploratory behaviors (ambulation and rearing). | chemsrc.commedchemexpress.com |

| Bovine | In Vitro (Aortic Cytosol) | Cortisol 21-sulfate demonstrates preferential binding to the transcortin-like intracellular binder, with no significant affinity for glucocorticoid or mineralocorticoid receptors. | nih.govebi.ac.uk |

In Vitro Biosynthesis of Cortisol 21-sulfate

| Organism | Tissue | Observation | Percentage Conversion (%) | Reference |

|---|---|---|---|---|

| Dog | Kidney | Capable of sulfurylating cortisol to Cortisol 21-sulfate | 5.7 | oup.com |

| Adrenal | 1.7 | |||

| Liver | 1.7 | |||

| Diaphragm | 0.7 | |||

| Lung | 0.6 |

Endogenous Regulation and Dynamics of Cortisol 21 Sulfate 1 Levels

Mechanisms Governing its Formation and Secretion

Cortisol 21-sulfate(1-), a sulfated metabolite of cortisol, is formed through a process known as sulfonation. oup.com This biochemical reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). oup.com The primary enzyme responsible for the sulfation of cortisol in humans is sulfotransferase family 2A member 1 (SULT2A1), also referred to as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). maayanlab.cloudgenecards.org While SULT2A1 is the main catalyst, other glucocorticoid sulfotransferases may also contribute to this process. cdnsciencepub.comwikipedia.org The reaction involves the transfer of a sulfo group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 21-hydroxyl group of cortisol, resulting in the formation of Cortisol 21-sulfate(1-). wikipedia.orgresearchgate.net

The formation and secretion of Cortisol 21-sulfate(1-) primarily occur in the adrenal glands and the liver. genecards.orgoup.comfrontiersin.org The adrenal cortex, specifically the zona reticularis, is a major site of production where newly synthesized cortisol can be directly sulfated before being secreted into the bloodstream. oup.comoup.com The liver also plays a crucial role in the sulfation of circulating cortisol. cdnsciencepub.comnih.gov Evidence indicates that Cortisol 21-sulfate(1-) is secreted by the adrenal cortex, with significantly elevated levels observed in the adrenal vein compared to peripheral blood. ebi.ac.uk

Table 1: Key Enzymes and Locations in Cortisol 21-sulfate(1-) Formation

| Feature | Description |

| Primary Enzyme | Sulfotransferase Family 2A Member 1 (SULT2A1) maayanlab.cloudgenecards.org |

| Enzyme Class | Transferases, specifically Sulfotransferases wikipedia.org |

| Reaction | Sulfonation oup.com |

| Sulfo Group Donor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) wikipedia.orgresearchgate.net |

| Primary Sites of Formation | Adrenal Glands, Liver genecards.orgoup.comfrontiersin.org |

Relationship with the Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity and Cortisol Circadian Rhythms

The production of Cortisol 21-sulfate(1-) is closely linked to the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the central system that regulates cortisol secretion. eur.nlmedscape.com The HPA axis is activated in response to stress, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. nih.gov CRH stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce and release cortisol. medscape.commedchemexpress.com

Studies have demonstrated that the secretion of Cortisol 21-sulfate(1-) is under the control of ACTH. Increased ACTH levels lead to a rise in the secretion of this sulfated conjugate from the adrenal cortex. ebi.ac.uk This suggests that factors modulating HPA axis activity also influence the levels of Cortisol 21-sulfate(1-).

Furthermore, the circadian rhythm of Cortisol 21-sulfate(1-) appears to follow that of cortisol. nih.gov Cortisol levels exhibit a distinct diurnal pattern, with a peak in the early morning and a nadir late at night, a rhythm driven by the suprachiasmatic nucleus of the hypothalamus. mdpi.comnih.govmdpi.com Research on related 11-oxygenated C19 steroids, which are also of adrenal origin, shows a tight correlation with cortisol's circadian rhythm, supporting the concept of ACTH governance over their daily patterns. nih.gov While dehydroepiandrosterone sulfate (B86663) (DHEAS) shows minimal diurnal variation, other steroid sulfates like pregnenolone (B344588) sulfate exhibit clear daily rhythms, suggesting that the sulfation process itself does not abolish the circadian pattern dictated by the HPA axis. nih.govscilit.com

Table 2: Comparison of Cortisol and Cortisol 21-sulfate(1-) Regulation

| Regulatory Factor | Cortisol | Cortisol 21-sulfate(1-) |

| Primary Regulator | Adrenocorticotropic hormone (ACTH) medscape.commedchemexpress.com | Adrenocorticotropic hormone (ACTH) ebi.ac.uk |

| Governing Axis | Hypothalamic-Pituitary-Adrenal (HPA) Axis eur.nlnih.gov | Hypothalamic-Pituitary-Adrenal (HPA) Axis ebi.ac.uk |

| Circadian Rhythm | Pronounced diurnal rhythm, peak in early morning mdpi.commdpi.com | Follows a similar circadian pattern to cortisol ebi.ac.uknih.gov |

Factors Influencing Sulfotransferase Activity and Substrate Availability

The rate of Cortisol 21-sulfate(1-) synthesis is determined by both the activity of sulfotransferase enzymes, particularly SULT2A1, and the availability of its substrate, cortisol.

Factors Influencing Sulfotransferase Activity:

Transcriptional Regulation: The expression of the SULT2A1 gene is controlled by various transcription factors. In the adrenal glands, steroidogenic factor 1 (SF1) and GATA-6 are key positive regulators of SULT2A1 transcription. oup.comnih.gov In the liver, nuclear receptors such as the retinoid-related orphan receptors (RORα and RORγ) have been shown to positively regulate SULT2A1 expression. oup.comnih.gov

Hormonal Influence: Hormones can modulate SULT2A1 activity. For example, thyroid hormone has been identified as a positive regulatory factor. maayanlab.cloud Conversely, androgens appear to have a repressive effect on some glucocorticoid sulfotransferase activities. cdnsciencepub.com

Genetic Polymorphisms: Variations in the SULT2A1 gene can result in inter-individual differences in enzyme activity, potentially leading to varied levels of Cortisol 21-sulfate(1-). maayanlab.cloud

Disease States: Liver diseases, such as steatosis and cirrhosis, can significantly decrease sulfotransferase activity. nih.gov In alcoholic cirrhosis, SULT2A1 activity is notably reduced. nih.gov

Factors Influencing Substrate (Cortisol) Availability:

HPA Axis Regulation: The primary determinant of cortisol availability is the HPA axis. medscape.com Any physiological or pathological condition that alters CRH or ACTH secretion will directly affect cortisol production and, consequently, the amount of substrate available for sulfation. eur.nlnih.gov

Adrenal Function: Conditions affecting the adrenal glands directly impact cortisol output. For instance, adrenal tumors, such as cortisol-producing adenomas associated with Cushing's syndrome, can lead to autonomous cortisol secretion. oup.com Interestingly, SULT2A1 is often highly expressed in these tumors, suggesting a potential role for sulfation in the function of these adenomas. oup.comoup.com

Metabolism and Clearance: The availability of cortisol is also influenced by its rate of metabolism and clearance. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) converts active cortisol to inactive cortisone, thereby reducing the available substrate pool. eur.nl

Table 3: Factors Modulating Cortisol 21-sulfate(1-) Levels

| Modulating Factor | Effect on Cortisol 21-sulfate(1-) Levels | Mechanism |

| ACTH | Increase | Stimulates both cortisol production and its sulfation. ebi.ac.uk |

| Transcription Factors (SF1, GATA-6, RORs) | Increase | Enhance the expression of the SULT2A1 enzyme. oup.comnih.govoup.comnih.gov |

| Liver Disease (e.g., Cirrhosis) | Decrease | Reduces the activity of sulfotransferase enzymes. nih.gov |

| Adrenal Tumors (Cortisol-Producing) | Increase | Increase cortisol substrate and may have high SULT2A1 expression. oup.comoup.com |

Advanced Analytical Methodologies for Cortisol 21 Sulfate 1 Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become a cornerstone for steroid analysis due to its high specificity and sensitivity. nih.govmdpi.com Coupled with chromatographic separation, MS-based methods can overcome many of the limitations associated with traditional immunoassays. koreamed.orglcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous quantification of multiple steroids, including Cortisol 21-sulfate(1-), in various biological matrices. analis.com.myacs.org This method offers superior selectivity and sensitivity compared to immunoassays, which can be prone to cross-reactivity. mdpi.comkoreamed.org In LC-MS/MS, the analytes are first separated by liquid chromatography and then detected by tandem mass spectrometry, often using multiple-reaction monitoring (MRM) mode for precise quantification. analis.com.my

Recent studies have demonstrated the development of robust LC-MS/MS methods for the analysis of a panel of steroid hormones, including Cortisol 21-sulfate(1-), in human serum and plasma. thermofisher.comthermofisher.com These methods are essential for clinical research, allowing for the detailed investigation of steroidogenic pathways. For instance, a method was developed to quantify eight different steroids, highlighting the capability of LC-MS/MS in multi-analyte detection. thermofisher.com The use of specific transitions in MRM mode, such as monitoring the transition for Cortisol 21-sulfate at m/z 440.9 → 96.9 in negative ion mode, ensures high specificity. researchgate.net

To enhance sensitivity and automate sample preparation, online in-tube solid-phase microextraction (IT-SPME) has been coupled with LC-MS/MS. mdpi.comdntb.gov.ua This innovative approach allows for the direct extraction, enrichment, and analysis of analytes from small sample volumes with minimal manual intervention. mdpi.commdpi.com IT-SPME utilizes a capillary column with a coated inner surface as an extraction device, which is integrated into the LC system. mdpi.com This technique is particularly advantageous for analyzing samples with low analyte concentrations, such as saliva. mdpi.comresearchgate.net

A study detailed a fully automated online system combining IT-SPME with stable isotope dilution LC-MS/MS for the simultaneous analysis of four sulfated steroid metabolites, including Cortisol 21-sulfate, in saliva. mdpi.com This method demonstrated high sensitivity, with limits of detection in the picogram per milliliter range, and good precision. mdpi.commdpi.com The automation of the extraction and analysis process not only improves throughput but also reduces the potential for human error and the use of organic solvents. mdpi.commdpi.com

Isotope dilution mass spectrometry (ID-MS) is considered a gold standard for accurate quantification in clinical chemistry. nih.govresearchgate.net This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS). nih.govnih.gov The use of an isotopically labeled IS, such as [²H₄]-cortisol-21-sulfate, corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. nih.gov

The selection of an appropriate internal standard is critical for reliable quantification. For Cortisol 21-sulfate, deuterium-labeled analogs like Cortisol-21-sulfate, sodium salt (9,11,12,12-D₄) are commercially available and used in research. isotope.com The development of candidate reference measurement procedures based on ID-LC-MS/MS for cortisol and its metabolites underscores the importance of this approach in standardizing routine assays and ensuring traceability. researchgate.net

Immunoassay Techniques in Research Settings

Immunoassays are widely utilized for measuring steroid hormones due to their ease of use and suitability for high-throughput analysis on standard clinical chemistry analyzers. nih.govrndsystems.com These methods are based on the competitive binding between the target analyte in a sample and a labeled analyte for a limited number of antibody binding sites. rndsystems.com

A significant limitation of immunoassays for steroid analysis is the potential for cross-reactivity. nih.govresearchgate.net Antibodies developed for a specific steroid may also bind to other structurally similar endogenous compounds, their metabolites, or synthetic drugs. nih.govannlabmed.org This can lead to inaccurate, often overestimated, results. koreamed.org

For cortisol immunoassays, cross-reactivity has been observed with various steroids, including prednisolone (B192156) and 11-deoxycortisol. annlabmed.org While some assays report very low cross-reactivity (<0.1%) for Cortisol 21-sulfate, the specificity can vary significantly between different immunoassay kits and platforms. demeditec.comdemeditec.comwaikatodhb.health.nz The presence of high concentrations of cross-reacting compounds, as can occur in certain disease states, poses a significant challenge for the clinical interpretation of immunoassay results. koreamed.orgnih.govresearchgate.net The lack of specificity is a key reason why mass spectrometry is often preferred for research and clinical applications requiring high accuracy. nih.govmdpi.comannlabmed.org

Comparative Analysis of Different Biological Matrices for Research

Cortisol and its metabolites, including Cortisol 21-sulfate, can be measured in various biological fluids, with serum, urine, and saliva being the most common matrices in research. nih.govresearchgate.netclevelandclinic.org Each matrix offers distinct advantages and provides different insights into cortisol metabolism and regulation. nih.gov

Serum/Plasma: Serum analysis provides a measure of the total circulating concentration of a steroid at a specific point in time. nih.govresearchgate.net It is a common matrix for LC-MS/MS analysis of a wide range of steroids, including their sulfated forms. acs.orgnih.gov However, serum levels can be influenced by binding proteins and pulsatile secretion, which may necessitate specific sampling protocols. nih.gov

Saliva: Saliva collection is non-invasive and reflects the unbound, biologically active fraction of many steroid hormones. mdpi.comresearchgate.netnih.gov It has gained popularity in research, especially for stress and psychoneuroendocrinological studies. nih.gov The development of highly sensitive methods, such as online IT-SPME-LC-MS/MS, has enabled the accurate quantification of low-concentration analytes like Cortisol 21-sulfate in saliva. mdpi.com

The choice of biological matrix for research depends on the specific research question, the required sensitivity, and the practical considerations of sample collection.

Data Tables

Table 1: Performance Characteristics of an Online IT-SPME-LC-MS/MS Method for Sulfated Steroids in Saliva

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | LOD (pg/mL) | Intraday Precision (%) | Interday Precision (%) |

| Pregnenolone (B344588) sulfate (B86663) | 0.02 - 10 | > 0.999 | 16 | 2.1 - 4.9 | 4.0 - 9.1 |

| DHEAS | 0.02 - 10 | > 0.999 | 35 | 2.9 - 7.7 | 5.2 - 11.1 |

| Cortisol 21-sulfate | 0.02 - 10 | > 0.999 | 172 | 2.5 - 6.8 | 4.5 - 10.2 |

| 17β-estradiol 3-sulfate | 0.1 - 50 | > 0.999 | 48 | 3.3 - 7.1 | 5.8 - 10.8 |

| Data sourced from a study on automated analysis of sulfated steroid metabolites. mdpi.com |

Table 2: Cross-Reactivity of a Cortisol Immunoassay with Various Steroids

| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |

| Aldosterone | 1000 | Not Detectable |

| Corticosterone (B1669441) | 1000 | 2.4 |

| Cortisone | 1000 | 1.5 |

| Cortisol 21-sulfate | 1000 | <0.1 |

| 11-Deoxycortisol | 1000 | 3.5 |

| Prednisolone | 1000 | 1.8 |

| Progesterone | 1000 | 1.8 |

| Data represents findings from a specific cortisol radioimmunoassay kit. demeditec.comdemeditec.com |

Method Development and Validation for Reproducible Research Outcomes

The pursuit of reproducible research outcomes for Cortisol 21-sulfate(1-) necessitates the development and rigorous validation of advanced analytical methodologies. The intrinsic challenges in accurately quantifying sulfated steroids, including their structural similarity to other endogenous compounds and their presence in complex biological matrices like plasma, saliva, and urine, have driven the adoption of highly specific and sensitive techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical tool, offering superior specificity over traditional immunoassays, which can be prone to cross-reactivity. mdpi.comanalis.com.mytandfonline.com

Method development for Cortisol 21-sulfate(1-) analysis focuses on optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to efficiently extract the analyte from the matrix while minimizing interferences. Techniques range from simple "dilute-and-shoot" methods for urine analysis to more complex solid-phase extraction (SPE) and liquid-liquid extraction (LLE) procedures. researchgate.netnih.govmedrxiv.org For instance, a method for analyzing sulfated steroids in urine utilized a mixed-mode SPE to isolate the sulfate fraction from glucuronide metabolites. researchgate.net Another approach for urinary analysis of cortisol metabolites, including cortisol sulfate, involved protein precipitation with methanol (B129727) followed by weak anion exchange (WAX) cartridge cleanup. nih.gov

Chromatographic separation is critical for resolving Cortisol 21-sulfate(1-) from its isomers and other structurally related steroids. researchgate.net Reversed-phase columns, such as C18 or Phenyl-based chemistries, are commonly employed. mdpi.comnih.govnih.gov The use of ultra-high performance liquid chromatography (UHPLC) can significantly shorten analysis times while maintaining high resolution. nih.govunige.ch

Mass spectrometric detection, typically using an electrospray ionization (ESI) source in negative ion mode, provides high sensitivity and selectivity for sulfated steroids. mdpi.comdiva-portal.org The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode ensures accurate quantification by minimizing background noise and matrix effects. mdpi.comanalis.com.my High-resolution accurate-mass (HRAM) MS offers an additional layer of specificity, reducing interference from co-eluting metabolites that may have the same nominal mass. nih.gov

Validation is performed to ensure the developed method is reliable, accurate, and precise. Key validation parameters are assessed according to established guidelines.

Detailed Research Findings:

A study by Higashi et al. (2018) developed a highly sensitive method for Cortisol 21-sulfate(1-) in human urine using UHPLC-MSn with a high-resolution Orbitrap mass spectrometer. nih.gov This method demonstrated the importance of comprehensive profiling, as significant person-to-person heterogeneity in metabolite levels was observed. nih.gov The validation showed excellent sensitivity, with a limit of detection (LOD) of 0.11 pg/µL in urine. nih.gov

Another study by Wada et al. (2020) established an online in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS for the simultaneous analysis of four sulfated steroids in saliva, including Cortisol sulfate (referred to as CRTS). mdpi.com This automated method proved to be both sensitive and specific, with a limit of detection for Cortisol sulfate of 0.80 pg/mL. mdpi.com The validation confirmed good linearity, precision, and accuracy. mdpi.com

Leoni et al. (2024) developed a "dilute-and-shoot" LC-MS/MS method for urinary cortisol, cortisone, and their phase II metabolites. researchgate.net The validation, conducted according to ISO 17025 standards, showed limited matrix effects (below 10%) and good correlation with existing clinical laboratory methods for the parent compounds. researchgate.net This highlights a trend towards simplified sample preparation to increase throughput in clinical settings. researchgate.net

The following tables summarize the validation parameters from selected studies, demonstrating the performance of modern analytical methods for sulfated steroid research.

Table 1: LC-MS/MS Method Validation for Cortisol Sulfate (CRTS) in Saliva Data sourced from Wada et al. (2020) mdpi.com

| Validation Parameter | Result |

| Linearity Range | 0.01–2 ng/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.80 pg/mL |

| Precision (%RSD) | |

| Intraday Variation | 2.1–7.7% |

| Interday Variation | 4.0–11.1% |

| Accuracy (% Recovery) | |

| Spiked Saliva Samples | 86.6–112.9% |

Table 2: UHPLC-HRAM-MS Method Validation for Cortisol-21-Sulfate in Urine Data sourced from Higashi et al. (2018) nih.gov

| Validation Parameter | Result |

| Limit of Detection (LOD) | 0.11 pg/µL |

| Limit of Quantification (LLOQ) | 0.36 pg/µL |

| Precision (% Variation) | |

| Intraday Variation | 3.7–12.9% |

| Interday Variation | 3.5–15.6% |

| Accuracy (% Recovery) | |

| Sample Workup | 50–92% (depending on metabolite) |

These rigorous development and validation processes are fundamental to generating the high-quality, reproducible data needed to advance the understanding of Cortisol 21-sulfate(1-)'s role in physiology and disease. The continuous improvement of analytical techniques, particularly in sensitivity and automation, enables more detailed and reliable investigations. mdpi.comnih.gov

Comparative Biochemical Studies of Cortisol 21 Sulfate 1

Utilization of Animal Models in Investigating Cortisol 21-sulfate(1-) Biochemistry and Function

Animal models have been indispensable for elucidating the biochemistry and functional roles of Cortisol 21-sulfate(1-). These models allow for controlled in vitro and in vivo investigations that are not feasible in humans.

The rat model has been particularly valuable. Early research using male Wistar-King rats demonstrated that Cortisol 21-sulfate(1-) could have direct effects on the central nervous system, influencing exploratory behaviors. medchemexpress.comglpbio.com Studies on rat liver preparations were fundamental in identifying the enzymatic basis for sex-dependent differences in cortisol sulfation. medchemexpress.comglpbio.com Further purification and characterization of enzymes from male rat liver cytosols led to the identification of sulfotransferase III, the primary glucocorticoid sulfotransferase in this model. cdnsciencepub.com These studies established its kinetic properties and its competitive inhibition by other steroids, such as dehydroepiandrosterone (B1670201) and progesterone. cdnsciencepub.com

The bovine model has been instrumental in understanding the specific binding characteristics of Cortisol 21-sulfate(1-). Research using bovine aortic cytosol showed that this conjugated steroid is a specific ligand for an intracellular transcortin-like binder. glpbio.comnih.govebi.ac.uk This specificity allowed researchers to clearly discriminate between the three types of high-affinity corticosteroid binders (glucocorticoid receptors, mineralocorticoid receptors, and the transcortin-like binder) within the tissue, a feat that was not possible using other steroids alone. nih.govebi.ac.uk

Fish models , specifically salmonids, have provided clear evidence of interspecies differences in metabolic pathways. In vitro experiments comparing kidney tissue from coho salmon and rainbow trout revealed that the coho salmon kidney is a primary site for the production of Cortisol 21-sulfate from cortisol. researchgate.net This model was crucial in demonstrating that not all closely related species handle cortisol metabolism identically. researchgate.net

Finally, in vitro studies have confirmed that various tissues from dogs are capable of biosynthesizing Cortisol 21-sulfate, indicating that the necessary enzymatic machinery is present in this species as well. ebi.ac.uk

Table 2: Key Research Findings from Animal Models on Cortisol 21-sulfate(1-)

| Animal Model | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Enzymology & Function | Identified sulfotransferase III as the major glucocorticoid sulfotransferase in male liver; demonstrated CNS effects on behavior. | medchemexpress.comglpbio.comcdnsciencepub.com |

| Bovine | Receptor Binding | Established Cortisol 21-sulfate(1-) as a specific ligand for a transcortin-like binder in aortic cytosol, aiding in the discrimination of corticosteroid binders. | glpbio.comnih.govebi.ac.uk |

| Coho Salmon | Metabolic Pathways | Demonstrated that the kidney is a primary site for the conversion of cortisol to Cortisol 21-sulfate. | researchgate.net |

| Canine | Biosynthesis | Confirmed the capability of various tissues to synthesize Cortisol 21-sulfate in vitro. | ebi.ac.uk |

Cortisol 21 Sulfate 1 As a Research Biomarker

Utility in Assessing Endogenous Cortisol Production and Metabolic Flux

Cortisol 21-sulfate serves as a valuable tool for researchers studying the production and metabolism of endogenous cortisol. oup.com The quantification of this metabolite, often in urine, provides a window into the body's metabolic pathways for cortisol. nih.gov

Studies involving tracer doses of cortisol have helped to elucidate the metabolic fate of this hormone, demonstrating that a portion is converted to and excreted as Cortisol 21-sulfate. oup.com In newborns, for instance, cortisol is predominantly present as a sulfate (B86663), with levels of sulfated cortisol decreasing with age as glucuronidated forms increase. researchgate.net This highlights the dynamic nature of cortisol metabolism throughout the lifespan and the importance of measuring specific metabolites like Cortisol 21-sulfate to understand these changes.

One study in normal human adults established the secretion rate of cortisol to be between 8 and 21 mg/day, whereas the secretion rate for Cortisol 21-sulfate was found to be significantly lower, ranging from 0.04 to 0.1 mg/day. oup.com This indicates that direct sulfation of cortisol is not a major metabolic pathway, but its quantification remains essential for a complete assessment of metabolic flux. oup.com

Table 1: Comparative Secretion Rates of Cortisol and Cortisol 21-sulfate in Healthy Adults

| Compound | Daily Secretion Rate (mg/day) |

|---|---|

| Cortisol | 8 - 21 |

| Cortisol 21-sulfate | 0.04 - 0.1 |

Data sourced from a study on the simultaneous metabolism of cortisol and cortisol sulfate in normal human adults. oup.com

Application in Fundamental Studies of Stress Responses and Adaptation

The measurement of Cortisol 21-sulfate is integral to fundamental research on stress and the body's adaptation mechanisms, primarily through the assessment of the hypothalamic-pituitary-adrenal (HPA) axis. clevelandclinic.orgfrontiersin.org The HPA axis is the central system that regulates the body's response to stress, culminating in the release of cortisol. nih.govwikipedia.org

When the body perceives a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). mdpi.com ACTH then stimulates the adrenal cortex to produce and release cortisol. mdpi.com By measuring cortisol and its metabolites, including Cortisol 21-sulfate, researchers can gain insights into the activity and regulation of the HPA axis under various conditions. frontiersin.orgnih.gov

The ratio of different cortisol metabolites can also be informative. For instance, the ratio of cortisol to dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA-S, is considered an important marker in stress research, as DHEA has functions that can counteract those of cortisol. mdpi.comcambridge.org The inclusion of Cortisol 21-sulfate in these analyses provides a more nuanced understanding of the balance between different steroid hormones in the stress response.

Research Potential as an Indicator in Metabolic Physiology

Cortisol 21-sulfate holds significant potential as a research biomarker in the field of metabolic physiology. sigmaaldrich.com Its applications in metabolomics extend to the study of adrenal function, metabolism, and its connections to conditions such as obesity and diabetes. sigmaaldrich.com

Cortisol itself plays a crucial role in metabolism by influencing glucose homeostasis. nih.gov It promotes gluconeogenesis in the liver and can affect glucose uptake in muscle and adipose tissue. nih.gov Dysregulation of cortisol levels is linked to metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. By extension, the study of cortisol metabolites like Cortisol 21-sulfate is critical for understanding the metabolic consequences of altered glucocorticoid activity.

Research has demonstrated the feasibility of using untargeted and targeted metabolomics to analyze a wide array of compounds, including Cortisol 21-sulfate, to discover biomarkers for various conditions. ucdavis.edu For example, studies have investigated the urinary metabolomics signature in children with asthma taking inhaled corticosteroids, identifying changes in steroid metabolites, including Cortisol 21-sulfate, that are associated with adrenal suppression. wiley.com Furthermore, Cortisol 21-sulfate has been proposed as a potential biomarker in certain types of cancer. sigmaaldrich.com

In some animal studies, such as in Coho salmon, Cortisol 21-sulfate was identified as the primary metabolite of cortisol produced by the kidney. researchgate.net The inhibition of its production was shown to lead to an increase in other cortisol metabolites like cortisone, suggesting a regulatory role for the sulfation pathway in cortisol metabolism and tissue exposure to active glucocorticoids. researchgate.net These findings underscore the importance of studying Cortisol 21-sulfate to fully comprehend the intricate regulation of metabolic processes by steroid hormones.

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Regulators and Metabolites

The metabolic fate of Cortisol 21-sulfate(1-) is governed by a delicate interplay of enzymatic activity. While the sulfotransferase and sulfatase enzyme families are known to be central to its formation and hydrolysis, a deeper understanding of novel regulatory enzymes and downstream metabolites is a key area for future research.

Historically, steroid sulfation was viewed as a simple inactivation and solubilization step for excretion. bioscientifica.com However, it is now understood that this process is a critical regulatory node. The enzymes responsible for the sulfation of cortisol are the cortisol sulfotransferases. medchemexpress.com Conversely, steroid sulfatases (STS) hydrolyze Cortisol 21-sulfate(1-) back to its active form. nih.gov The dynamic balance between these enzymes dictates the bioavailability of active cortisol in various tissues. nih.gov

Future research will likely focus on identifying novel enzymes that may modulate the activity of cortisol sulfotransferases and steroid sulfatases. Furthermore, comprehensive metabolic profiling studies are needed to identify and quantify all downstream metabolites of Cortisol 21-sulfate(1-). A recent study on the urinary metabolic profile of cortisol has already identified a range of metabolites, and similar in-depth analyses focusing on the metabolic products of Cortisol 21-sulfate(1-) are warranted. nih.gov

Table 1: Major Metabolic Pathways of Cortisol

| Metabolic Pathway | Key Enzymes | Resulting Metabolites |

| Sulfation | Cortisol sulfotransferases | Cortisol 21-sulfate(1-) |

| Hydrolysis | Steroid sulfatase (STS) | Cortisol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Cortisol glucuronides |

| Reduction | 5α-reductase, 5β-reductase, 3α-HSD, 20α/β-HSD | Dihydrocortisol, Tetrahydrocortisol, Cortols |

| Oxidation | 11β-hydroxysteroid dehydrogenase (11β-HSD) | Cortisone |

This table provides a simplified overview of the major metabolic pathways of cortisol. The elucidation of further metabolites of Cortisol 21-sulfate(1-) is a key area of future research.

Comprehensive Mapping of Cellular and Subcellular Localization

A critical step in understanding the function of Cortisol 21-sulfate(1-) is to determine its precise location within different tissues, cells, and subcellular compartments. Early research has shown that Cortisol 21-sulfate(1-) is a specific ligand for intracellular transcortin, suggesting a role within the cell. medchemexpress.commedchemexpress.com An older study using autoradiography provided initial insights into the subcellular distribution of tritiated cortisol derivatives in rat liver cells, indicating nuclear localization. nih.gov

However, a comprehensive and high-resolution map of Cortisol 21-sulfate(1-) distribution is currently lacking. Future research should employ advanced imaging techniques, such as high-resolution mass spectrometry imaging and super-resolution microscopy, to visualize the localization of this compound in various tissues and cell types. Identifying its accumulation in specific organelles will provide crucial clues about its potential functions beyond being a simple precursor. For instance, localization within the nucleus could imply a direct role in gene regulation, while mitochondrial localization might suggest an influence on cellular metabolism.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To dissect the precise molecular mechanisms of Cortisol 21-sulfate(1-) action, sophisticated in vitro and in vivo models are indispensable. Traditional cell culture and animal models have provided foundational knowledge, but more advanced systems are needed to recapitulate the complexity of human physiology.

In Vitro Models: The development of three-dimensional (3D) organoid cultures represents a significant leap forward for in vitro research. bohrium.comnih.govsochob.cl Organoids derived from various tissues, including the liver, adrenal gland, and intestine, can more accurately mimic the cellular architecture and function of their in vivo counterparts. nih.gov These models will be invaluable for studying the tissue-specific metabolism and effects of Cortisol 21-sulfate(1-) in a controlled environment. For example, adrenal organoids could be used to investigate the regulation of cortisol sulfation, while liver organoids could model its metabolism and clearance.

In Vivo Models: Genetically engineered mouse models (GEMMs) offer powerful tools for in vivo investigations. nih.govmdpi.com The creation of mice with targeted deletions or overexpression of key enzymes, such as specific sulfotransferases or steroid sulfatase, in a tissue-specific manner will allow researchers to probe the physiological consequences of altered Cortisol 21-sulfate(1-) levels. nih.gov Furthermore, humanized mouse models, where murine genes are replaced with their human counterparts, can provide a more accurate platform for studying human-specific aspects of steroid metabolism. mdpi.com These advanced animal models will be instrumental in understanding the systemic effects of Cortisol 21-sulfate(1-) on metabolism, the immune system, and neurobehavioral outcomes.

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic view of the biological role of Cortisol 21-sulfate(1-), a systems-level approach integrating various "omics" technologies is essential. This will allow for the comprehensive analysis of the molecular changes induced by this sulfated steroid across the genome, transcriptome, proteome, and metabolome.

Transcriptomics: RNA sequencing (RNA-seq) can be employed to identify genes whose expression is altered in response to Cortisol 21-sulfate(1-). nih.govnih.govfrontiersin.org This can reveal the signaling pathways and cellular processes that are influenced by this compound.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications following treatment with Cortisol 21-sulfate(1-). This can provide insights into the downstream effectors of its signaling.

Metabolomics: Untargeted metabolomic approaches can identify and quantify a wide range of small molecules in biological samples, providing a snapshot of the metabolic state. mdpi.commdpi.com This will be crucial for identifying novel metabolites of Cortisol 21-sulfate(1-) and understanding its impact on broader metabolic networks.

By integrating data from these different omics layers, researchers can construct detailed models of the molecular networks regulated by Cortisol 21-sulfate(1-), moving beyond a linear understanding of its function to a more comprehensive, systems-level perspective.

Design of Specific Chemical Probes for Research Applications

The development of specific chemical probes is fundamental for the detailed study of any bioactive molecule. mskcc.org In the context of Cortisol 21-sulfate(1-), such tools are needed to accurately track its movement, identify its binding partners, and modulate its activity.

Isotopically Labeled Analogs: The availability of isotopically labeled versions of Cortisol 21-sulfate(1-), such as deuterated forms, is crucial for quantitative analysis by mass spectrometry. isotope.comeurisotop.com These probes serve as internal standards, allowing for precise measurement in complex biological matrices.

Fluorescent Probes: The synthesis of fluorescently tagged Cortisol 21-sulfate(1-) analogs would enable real-time visualization of its uptake, trafficking, and localization within living cells and tissues using advanced microscopy techniques.

Affinity-Based Probes: The design of probes that can be used for affinity purification-mass spectrometry (AP-MS) will be instrumental in identifying the proteins that interact with Cortisol 21-sulfate(1-). This could lead to the discovery of novel receptors or binding partners, opening up new avenues of research into its mechanism of action.

The creation of a dedicated toolbox of chemical probes for Cortisol 21-sulfate(1-) will be a critical enabler for future research, providing the means to dissect its biological functions with high precision and specificity.

Q & A

Q. What statistical methods resolve collinearity between cortisol 21-sulfate(1-) and related steroids in regression models?

Q. How should negative results from cortisol 21-sulfate(1-) studies be reported to avoid publication bias?

- Methodological Answer : Submit to preprint servers (e.g., bioRxiv) with full experimental details. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Highlight methodological rigor (e.g., power calculations, positive controls) to distinguish true negatives from false negatives .

Cross-Disciplinary Applications

Q. What bioinformatics tools link cortisol 21-sulfate(1-)’s structure to corticosteroid-binding globulin (CBG) interactions?

Q. How can systems biology models predict cortisol 21-sulfate(1-)’s role in stress-response networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.